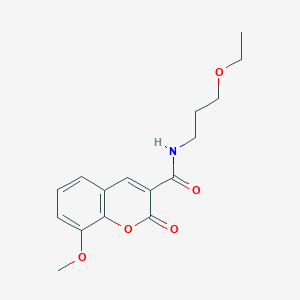

N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived carboxamide featuring a 3-ethoxypropyl substituent on the amide nitrogen. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name |

N-(3-ethoxypropyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-3-21-9-5-8-17-15(18)12-10-11-6-4-7-13(20-2)14(11)22-16(12)19/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAPCCOZCURNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 3-ethoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction parameters (temperature, pressure, and pH), and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Oxo derivatives of the chromene ring.

Reduction: Reduced chromene derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, and inducing apoptosis in cancer cells. The compound’s ability to interact with cellular receptors and enzymes is key to its bioactivity.

Comparison with Similar Compounds

Key Differences :

- The 3-ethoxypropyl group introduces a flexible, ether-containing side chain, which may alter reaction kinetics compared to aromatic amines (e.g., 3,5-dimethylphenyl in 5a).

- Yields and purification steps could vary due to the hydrophilicity of the ethoxypropyl group versus aromatic substituents.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Coumarin Carboxamides

Key Observations :

- The methoxy group at position 8 is conserved across derivatives, suggesting its role in electronic modulation of the chromene core.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

*Predicted based on flexible aliphatic chains reducing crystallinity.

Key Insights :

- The 3-ethoxypropyl substituent likely lowers the melting point compared to aromatic analogs (e.g., 5a at 277°C) due to reduced crystal packing efficiency.

- NMR signals for the ethoxy group (δ ~1.2 ppm for CH₃, δ ~3.4–3.7 ppm for OCH₂) would distinguish this compound from nitro- or allyl-substituted derivatives .

Biological Activity

N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: N-(3-ethoxypropyl)-8-methoxy-2-oxochromene-3-carboxamide

- Molecular Formula: C16H19NO5

- CAS Number: 941233-15-4

This compound is characterized by a chromene core structure, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Signaling Pathway Inhibition: It can interfere with signaling pathways that promote inflammation and cancer cell proliferation.

- Induction of Apoptosis: Evidence suggests that it can induce programmed cell death in cancer cells by activating apoptotic pathways.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results suggest its potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Properties

Research has demonstrated that this compound can reduce inflammation markers in vitro. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

Anticancer Potential

Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

The compound's ability to induce apoptosis in these cells highlights its potential as a therapeutic agent for cancer treatment .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated significant inhibition of growth, suggesting potential for developing new treatments for resistant infections .

Case Study 2: Anti-inflammatory Effects

A study in Inflammation Research reported that this compound significantly reduced edema in a rat model of inflammation when administered intraperitoneally. The reduction in inflammatory markers correlated with decreased pain response, indicating its potential utility in treating inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.